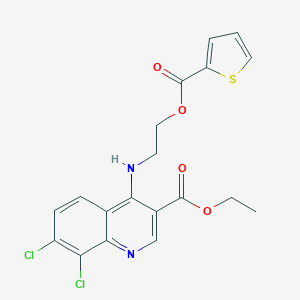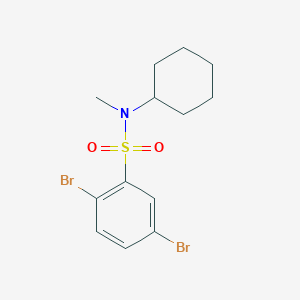![molecular formula C13H8Cl2N2S B241548 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine inhibits the activity of JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 in human T cells. In addition, this compound has been shown to reduce the number of circulating lymphocytes in humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in the immune system. However, its immunosuppressive properties can also be a limitation, as it may interfere with other immune-related processes. In addition, this compound has a short half-life in humans, which may limit its clinical use.
Zukünftige Richtungen
Future research on 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine could focus on developing more selective inhibitors of JAK3 that do not have immunosuppressive properties. In addition, studies could be conducted to investigate the role of JAK3 in other immune-related processes, such as the development of regulatory T cells. Finally, this compound could be tested in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Synthesemethoden
The synthesis of 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine involves several steps, starting with the reaction of 2-amino-4-chloro-5-methylthiazole with 4-chlorobenzaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine to form the final product. The synthesis method has been optimized over the years to improve yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been extensively studied for its immunosuppressive properties and has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the enzyme Janus kinase (JAK), which is involved in the signaling pathway of cytokines, leading to a reduction in inflammation.
Eigenschaften
IUPAC Name |
4-chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c1-7-10(8-2-4-9(14)5-3-8)11-12(15)16-6-17-13(11)18-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMNEBPCXTFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)




